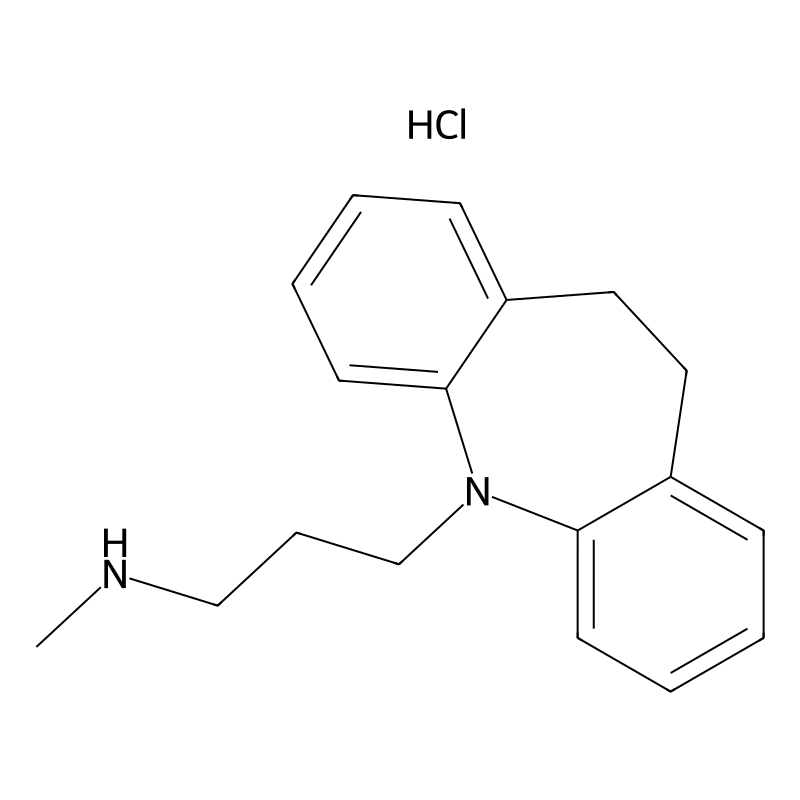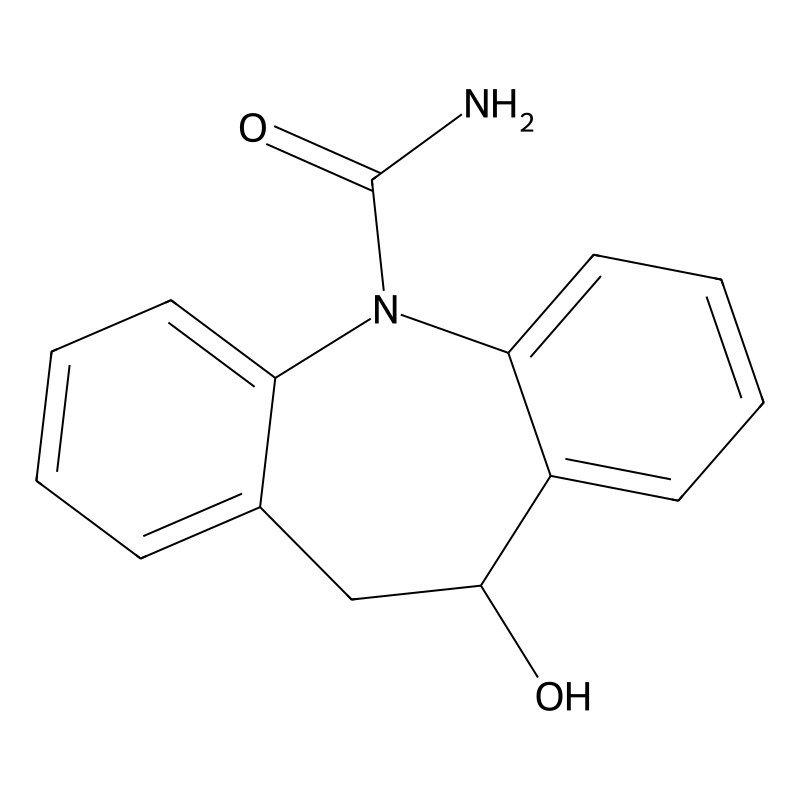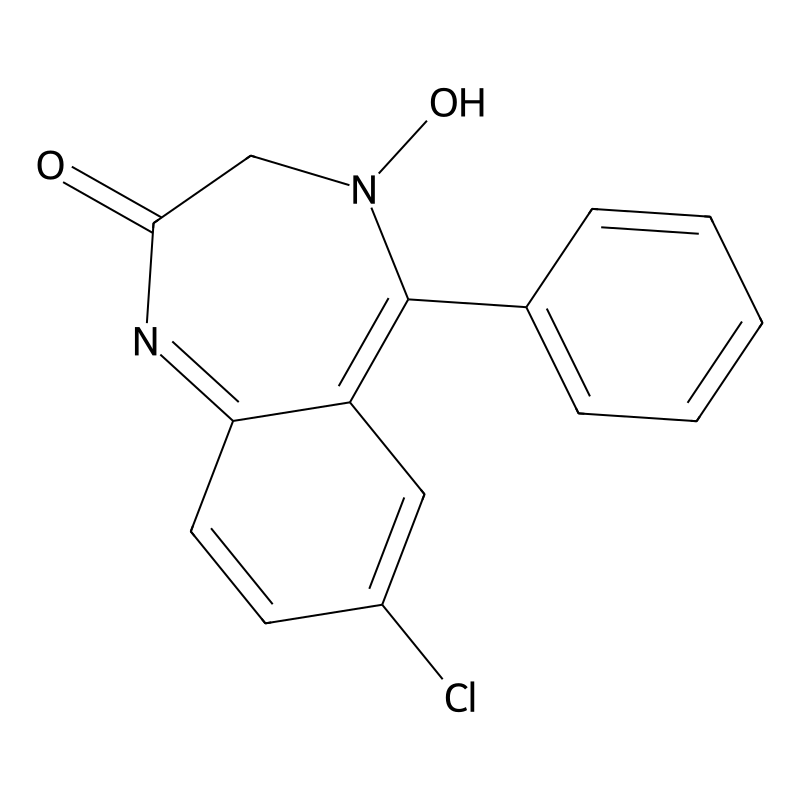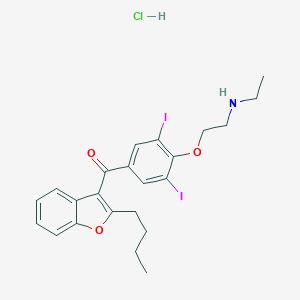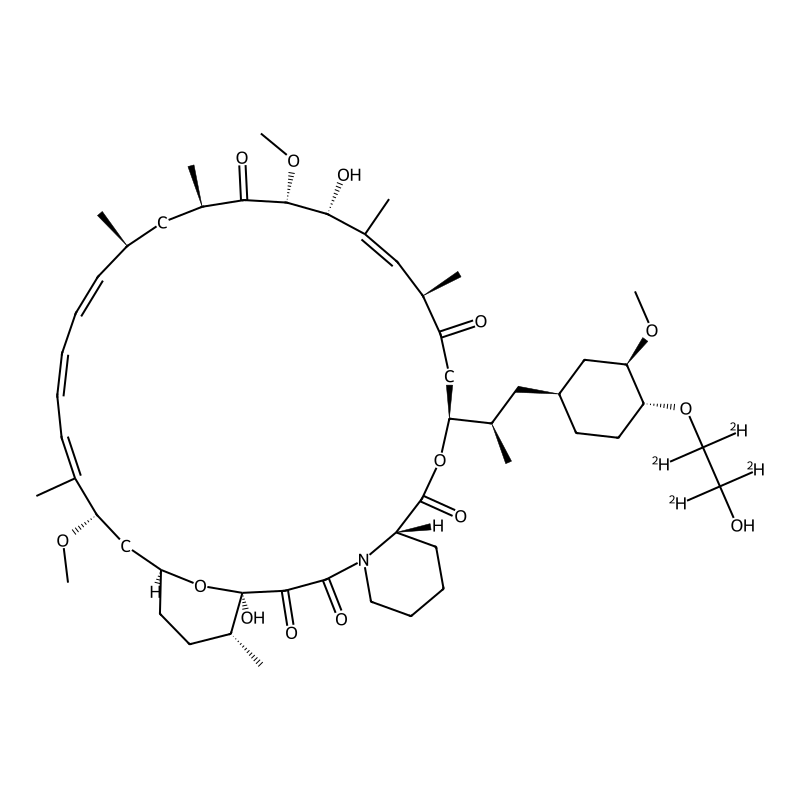Certified Reference Materials
CAS No.:58-28-6
Molecular Formula:C18H23ClN2
Molecular Weight:302.8 g/mol
Availability:
In Stock
CAS No.:29331-92-8
Molecular Formula:C15H14N2O2
Molecular Weight:254.28 g/mol
Availability:
In Stock
CAS No.:963-39-3
Molecular Formula:C15H11ClN2O2
Molecular Weight:286.71 g/mol
Availability:
In Stock
CAS No.:96027-74-6
Molecular Formula:C23H26ClI2NO3
Molecular Weight:653.7 g/mol
Availability:
In Stock
CAS No.:1338452-54-2
Molecular Formula:C53H83NO14
Molecular Weight:962.264
Availability:
In Stock
